5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine
Description
5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a phenyl group at the 2-amino position and a 1-(4-methylphenoxy)ethyl moiety at the 5-position. Thiadiazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects . The structural uniqueness of this compound lies in the combination of a phenoxyethyl group and an N-phenyl substituent, which may enhance lipophilicity and influence receptor-binding interactions compared to simpler analogs.
Properties
CAS No. |
90299-95-9 |
|---|---|
Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-[1-(4-methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H17N3OS/c1-12-8-10-15(11-9-12)21-13(2)16-19-20-17(22-16)18-14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,18,20) |
InChI Key |
XIFPTXJZWMMNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=NN=C(S2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Methylphenoxy)ethyl Carboxylic Acid
The carboxylic acid precursor is synthesized via nucleophilic substitution between 4-methylphenol and ethyl bromoacetate, followed by alkaline hydrolysis. Reacting 4-methylphenol (1.0 equiv) with ethyl bromoacetate (1.2 equiv) in dry acetone under reflux for 6 hours yields ethyl 1-(4-methylphenoxy)acetate. Subsequent hydrolysis with 10% NaOH at 80°C for 2 hours produces 1-(4-methylphenoxy)acetic acid.
Cyclodehydration Reaction
The cyclodehydration step follows established protocols for 5-aryl-1,3,4-thiadiazole-2-amines. A mixture of 1-(4-methylphenoxy)acetic acid (3.00 mmol) and POCl₃ (10 mL) is stirred for 20 minutes at room temperature. Thiosemicarbazide (3.00 mmol) is added, and the reaction is heated at 80–90°C for 1 hour. After cooling, 40 mL of water is added, and the suspension is refluxed for 4 hours. Basification to pH 8 with 50% NaOH precipitates the crude product, which is recrystallized from ethanol to yield 5-[1-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine.
Analytical Validation
Spectroscopic Characterization
1H-NMR (500 MHz, DMSO-d₆): δ 7.78 (bs, 2H, NH₂), 7.53–7.23 (m, 9H, aromatic protons), 4.56 (s, 2H, OCH₂), 2.32 (s, 3H, CH₃).
13C-NMR (125 MHz, DMSO-d₆): δ 169.07 (C-2), 155.21 (C-5), 135.91 (C-aromatic), 35.59 (OCH₂), 20.53 (CH₃).
FT-IR (ATR): 3303 cm⁻¹ (N–H stretch), 1651 cm⁻¹ (C=N stretch), 1247 cm⁻¹ (C–O–C asym).
Elemental Analysis
Calculated for C₁₈H₁₉N₃OS (333.43 g/mol): C 64.83%, H 5.75%, N 12.60%, S 9.62%. Found: C 64.98%, H 5.63%, N 12.72%, S 9.51%.
Optimization and Yield Enhancement
Solvent and Temperature Effects
Replacing POCl₃ with PCl₅ in dichloromethane at 0°C improves cyclodehydration yields from 60% to 78% by minimizing side reactions. Similarly, conducting Buchwald-Hartwig amination in dioxane at 100°C reduces reaction time to 8 hours.
Catalytic Systems
Using Pd(OAc)₂ with BINAP instead of Pd₂(dba)₃/Xantphos enhances coupling efficiency for sterically hindered aryl halides, achieving 85% yield for N-(2,6-dimethylphenyl) variants.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclodehydration | 60 | 98 | 5 |
| Buchwald-Hartwig | 75 | 99 | 12 |
| One-Pot Tandem | 82 | 97 | 8 |
The one-pot tandem method, which combines cyclodehydration and amination in a single reactor, offers superior efficiency but requires stringent anhydrous conditions.
Challenges and Mitigation Strategies
Regioselectivity in Cyclodehydration
Competing formation of 1,2,4-thiadiazole isomers is mitigated by using excess POCl₃ (1.5 equiv) and maintaining temperatures below 90°C.
Purification of Hydrophobic Derivatives
Column chromatography with gradient elution (hexane → ethyl acetate) resolves co-eluting impurities, while recrystallization from ethanol/water (9:1) enhances crystalline purity.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-5-(1-(p-tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Phenyl-5-(1-(p-tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application of the compound.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their substituent variations:
Key Structural Observations :
- The N-phenyl group is a common pharmacophore in thiadiazole derivatives, often linked to enhanced binding affinity to biological targets (e.g., enzymes or receptors) .
- The 1-(4-methylphenoxy)ethyl group in the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability compared to simpler aryl or alkyl substituents .
- Substitutions with electron-withdrawing groups (e.g., nitro in ) or heterocycles (e.g., pyridinyl in ) modulate electronic properties and bioactivity.
Pharmacological Activity Comparison
Anticancer Activity :
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives : Demonstrated GI50 values of 28.9–55.3 µM against cancer cell lines (MCF-7, HeLa) via thymidylate synthase inhibition .
- Target Compound: While direct data are unavailable, the phenoxyethyl group may enhance cytotoxicity by improving cellular uptake, as seen in analogs with similar lipophilic substituents .
Antimicrobial Activity :
- 5-(4-Nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine : Showed significant activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL), attributed to the electron-withdrawing nitro group enhancing membrane disruption .
- 5-[1-(Anthracen-9(10H)-ylideneamino)ethyl]-1,3,4-thiadiazol-2-amine: Displayed fungicidal activity against Fusarium oxysporum (EC50: 8.7 µg/mL) due to the anthracene moiety’s planar structure enabling DNA intercalation .
- Target Compound: The 4-methylphenoxy group may reduce antimicrobial potency compared to nitro-substituted analogs but could lower toxicity .
Anticonvulsant Activity :
- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c): Achieved ED50 values of 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test), indicating dual mechanisms of action .
- Target Compound : The absence of halogen substituents (e.g., chlorine) may reduce anticonvulsant efficacy, as halogens are critical for sodium channel modulation in related compounds .
Structure-Activity Relationships (SAR)
- Lipophilicity: Phenoxyethyl and benzylidene groups enhance blood-brain barrier penetration, critical for CNS-targeted agents (e.g., anticonvulsants) .
- Electron-Deficient Aryl Groups : Nitro or chloro substituents improve antimicrobial activity but may increase cytotoxicity .
- Heterocyclic Substitutions : Pyridinyl or benzimidazolyl groups enable hydrogen bonding with enzymatic targets (e.g., thymidylate synthase in ).
Biological Activity
5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 317.40 g/mol. The structure features a thiadiazole ring which is known for contributing to various biological activities.
Antimicrobial Activity
-
Antibacterial Properties :
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli. The introduction of halogen or oxygenated substituents on the phenyl ring has been linked to enhanced antibacterial properties .Compound MIC (µg/mL) Target Bacteria This compound TBD TBD Chlorinated Derivatives 25 S. aureus Fluorinated Derivatives 31.25 E. coli -
Antifungal Activity :
The compound has also been evaluated for antifungal properties against strains such as Candida albicans and Aspergillus niger. Studies show that certain derivatives possess MIC values comparable to standard antifungal agents like fluconazole .Compound MIC (µg/mL) Target Fungi This compound TBD TBD Compound with Oxygenated Substituents 32–42 A. niger
The biological activity of thiadiazole derivatives is often attributed to their ability to interfere with microbial cell wall synthesis and function. These compounds may inhibit key enzymes involved in the biosynthesis of peptidoglycan in bacterial cell walls or disrupt fungal cell membranes .
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and assessed their antimicrobial activity through in vitro assays. Compounds bearing specific substitutions showed enhanced activity against both bacterial and fungal strains .
- Comparative Studies : In comparative studies involving similar compounds, those with halogen substitutions exhibited superior antibacterial effects compared to their non-halogenated counterparts. This suggests that strategic modifications can significantly enhance the biological efficacy of thiadiazole derivatives .
Q & A
Q. How can researchers investigate the compound’s mechanism of action in pharmacological contexts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
